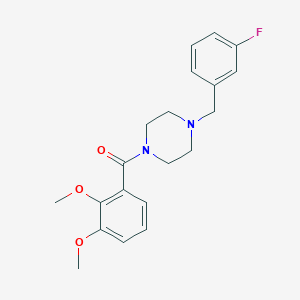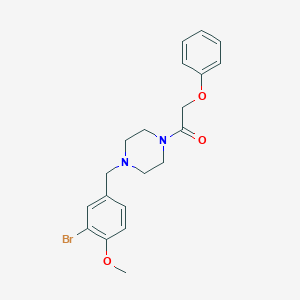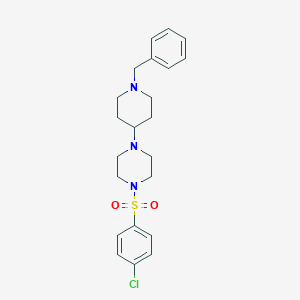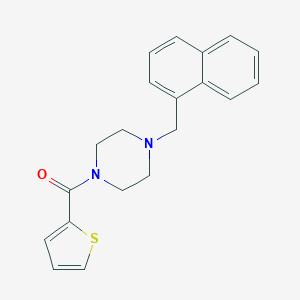
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as C16, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of pyrrol-2-ones, which are known for their diverse biological activities.
Wirkmechanismus
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one also activates the Nrf2 pathway, which is involved in the cellular defense against oxidative stress. Additionally, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to interact with the tubulin protein, which is essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to modulate various biochemical and physiological processes in vitro and in vivo. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and inflammation. Moreover, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to decrease the expression of anti-apoptotic proteins and to increase the expression of pro-apoptotic proteins in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a stable and pure compound that can be easily synthesized in large quantities. Moreover, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its biological activities, making it a well-established tool for scientific research. However, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one also has some limitations. Its solubility in water is limited, which can hinder its use in some assays. Moreover, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegeneration. Another direction is to study its pharmacokinetics and toxicity in vivo, which will provide valuable information for its clinical development. Moreover, the development of new derivatives of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one with improved solubility and potency could lead to the discovery of novel drug candidates.
Synthesemethoden
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxyethylamine to form an intermediate, which is then reacted with phenylacetic acid and acetic anhydride in the presence of a catalyst to yield the final product. This method has been optimized to produce high yields of pure 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities. 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to scavenge reactive oxygen species, which are implicated in the pathogenesis of many diseases. Moreover, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent.
Eigenschaften
Produktname |
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C19H16ClNO4 |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H16ClNO4/c20-14-8-6-13(7-9-14)17(23)15-16(12-4-2-1-3-5-12)21(10-11-22)19(25)18(15)24/h1-9,16,22-23H,10-11H2/b17-15- |
InChI-Schlüssel |
UNDSGSNUVKTHLR-ICFOKQHNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCO |
SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)


![(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B249186.png)

![1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)